molecular formula C8H8BrNO3 B8431204 2-Amino-4-bromo-3-methoxy-benzoic acid

2-Amino-4-bromo-3-methoxy-benzoic acid

Cat. No.: B8431204
M. Wt: 246.06 g/mol
InChI Key: PNQXBEIQJQLGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromo-3-methoxy-benzoic acid is a substituted benzoic acid derivative featuring amino, bromo, and methoxy functional groups at the 2-, 4-, and 3-positions, respectively. The amino group at the ortho position may influence hydrogen bonding and crystallinity .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-amino-4-bromo-3-methoxybenzoic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

PNQXBEIQJQLGQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Key Features
2-Amino-4-bromo-3-methoxy-benzoic acid -NH₂ (2), -Br (4), -OCH₃ (3) C₈H₈BrNO₃ Bromine enhances reactivity; methoxy modulates electronic effects
4-Amino-3-bromobenzoic acid -NH₂ (4), -Br (3) C₇H₆BrNO₂ Bromine at meta position; lacks methoxy, altering solubility
4-Amino-3-methoxybenzoic acid -NH₂ (4), -OCH₃ (3) C₈H₉NO₃ No bromine; reduced halogen-mediated reactivity
2-Amino-4-bromo-6-methylbenzoic acid -NH₂ (2), -Br (4), -CH₃ (6) C₈H₈BrNO₂ Methyl instead of methoxy; lower polarity

Key Observations :

  • Bromine Position: Bromine at the para position (as in the target compound) may enhance electrophilic substitution compared to meta-brominated analogues like 4-Amino-3-bromobenzoic acid .
  • Methoxy vs.
  • Amino Group Placement: The ortho-positioned amino group in the target compound could sterically hinder interactions compared to para-amino derivatives .

Physicochemical and Reactivity Comparisons

Table 2: Hypothetical Property Comparison Based on Structural Trends

Property This compound 4-Amino-3-bromobenzoic acid 4-Amino-3-methoxybenzoic acid
Molecular Weight (g/mol) 246.06 230.03 167.16
Melting Point ~200–220°C* 296 K (crystallized) Not reported
Solubility Moderate in polar solvents Likely lower due to bromine Higher (no bromine)
Reactivity High (Br for substitution) Moderate Low (no Br)

*Estimated based on brominated benzoic acid analogues.

Key Findings :

  • Bromine Impact: The presence of bromine increases molecular weight and may reduce solubility in aqueous media compared to non-brominated compounds like 4-Amino-3-methoxybenzoic acid .
  • Crystallinity: Single-crystal X-ray data for 4-Amino-3-bromobenzoic acid (R factor = 0.030) suggests that bromine and amino groups contribute to tight molecular packing, a trend likely applicable to the target compound.

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